molecular formula C8H15NO3S B12942809 3-(((1-Hydroxycyclobutyl)methyl)amino)thietane 1,1-dioxide

3-(((1-Hydroxycyclobutyl)methyl)amino)thietane 1,1-dioxide

Cat. No.: B12942809
M. Wt: 205.28 g/mol
InChI Key: IPUOILRAFCOBJO-UHFFFAOYSA-N
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Description

3-(((1-Hydroxycyclobutyl)methyl)amino)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound It features a thietane ring, which is a four-membered ring with one sulfur atom, and a 1,1-dioxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1-Hydroxycyclobutyl)methyl)amino)thietane 1,1-dioxide typically involves multiple steps. One common method starts with the preparation of thietan-3-one, which is then subjected to the addition of trimethylsilyl cyanide to the carbonyl group. This is followed by the oxidation of the sulfur atom and subsequent dehydration to form the thietane 1,1-dioxide intermediate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(((1-Hydroxycyclobutyl)methyl)amino)thietane 1,1-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form thietane derivatives with different oxidation states.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include various sulfone and thietane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-(((1-Hydroxycyclobutyl)methyl)amino)thietane 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(((1-Hydroxycyclobutyl)methyl)amino)thietane 1,1-dioxide involves its interaction with molecular targets through its functional groups. The hydroxycyclobutyl group can form hydrogen bonds, while the amino group can participate in nucleophilic attacks. The thietane ring’s strained structure makes it reactive, allowing it to undergo various chemical transformations that can modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((1-Hydroxycyclobutyl)methyl)amino)thietane 1,1-dioxide is unique due to its combination of a hydroxycyclobutyl group and an amino group on the thietane ring. This unique structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

1-[[(1,1-dioxothietan-3-yl)amino]methyl]cyclobutan-1-ol

InChI

InChI=1S/C8H15NO3S/c10-8(2-1-3-8)6-9-7-4-13(11,12)5-7/h7,9-10H,1-6H2

InChI Key

IPUOILRAFCOBJO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CNC2CS(=O)(=O)C2)O

Origin of Product

United States

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